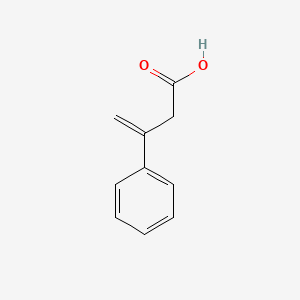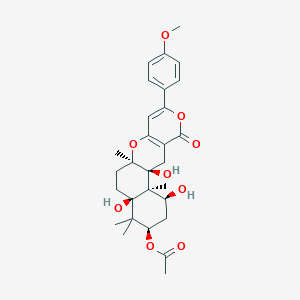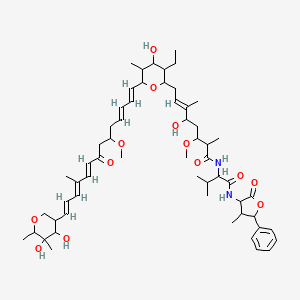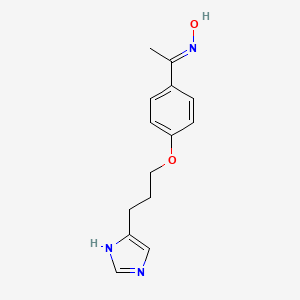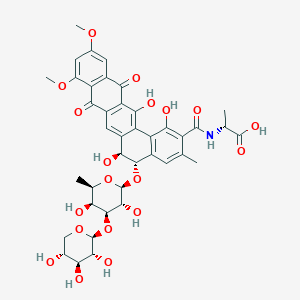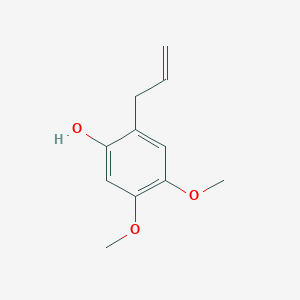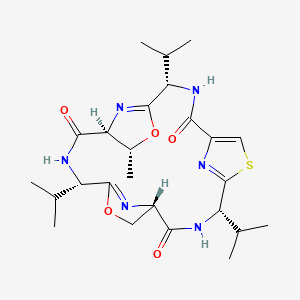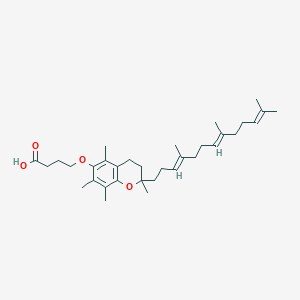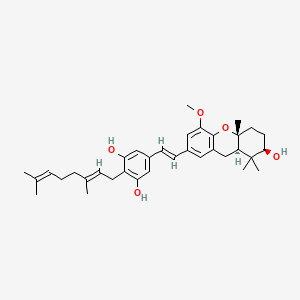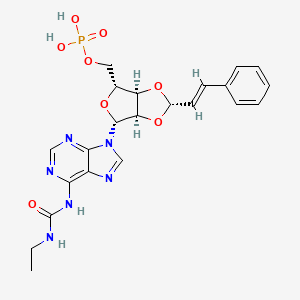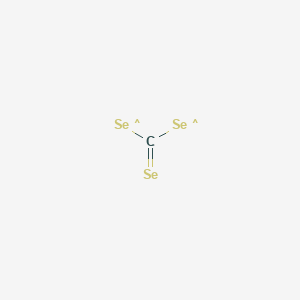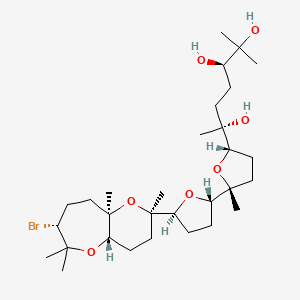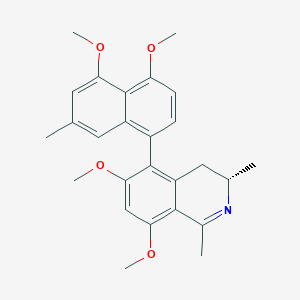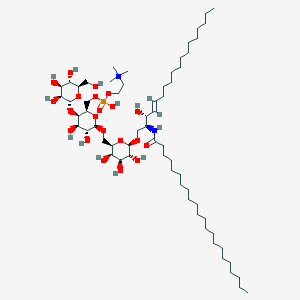
Cholinephosphorylmannosylneogalabiaosylceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholinephosphorylmannosylneogalabiaosylceramide is a phosphoglycosphingolipid.
Wissenschaftliche Forschungsanwendungen
Structural Analysis in Earthworm Glycosphingolipids
Cholinephosphorylmannosylneogalabiaosylceramide, identified in earthworm Pheretima hilgendorfi, has been structurally characterized. It represents a novel amphoteric glycosphingolipid, providing insights into earthworm lipid biochemistry. The study highlights its biosynthesis pathway, suggesting it originates from neutral glycolipids by adding a choline phosphate residue (Sugita et al., 1995).
Role in Dementia and Cognitive Dysfunction
Cholinephosphorylmannosylneogalabiaosylceramide, related to choline alphoscerate (a semisynthetic derivative), has been explored in the context of cognitive dysfunction. Studies suggest its potential therapeutic benefit in dementia, emphasizing its role in improving cognition and neurological conditions (Scapicchio, 2013), (Sagaro et al., 2023).
Neuroprotective Potential in Alzheimer’s Disease
Cholinephosphorylmannosylneogalabiaosylceramide's relation to choline alfoscerate, a cholinergic drug, indicates its potential in neuroprotection against Alzheimer's disease. Research suggests it can counteract neuronal death and maintain neuronal morphology in Alzheimer's models (Catanesi et al., 2020).
Impact on Astroglial Cell Proliferation and Differentiation
Studies on the effects of choline-containing compounds on astroglial cells suggest a role in modulating cell proliferation and differentiation. This has implications for understanding brain tissue repair and degenerative disease processes (Grasso et al., 2014).
Influence in Cerebrovascular Disease
Cholinephosphorylmannosylneogalabiaosylceramide, via its relation to choline alphoscerate, has been studied in cerebrovascular diseases. It may enhance cognitive function and assist in recovery from cerebrovascular incidents like strokes (Parnetti et al., 2001).
Structural and Therapeutic Importance
The structural integrity of cell membranes is significantly influenced by choline-containing phospholipids like cholinephosphorylmannosylneogalabiaosylceramide. Their role in cholinergic neurotransmission and potential in treating neurodegenerative disorders is highlighted (Tayebati et al., 2015).
Role in Plant Salt Tolerance
In a non-GB accumulating grass species, choline-mediated lipid reprogramming serves as a mechanism for salt tolerance. This suggests a broader biological significance of choline-related compounds beyond animal systems (Zhang et al., 2020).
Eigenschaften
Produktname |
Cholinephosphorylmannosylneogalabiaosylceramide |
|---|---|
Molekularformel |
C63H122N2O21P+ |
Molekulargewicht |
1274.6 g/mol |
IUPAC-Name |
2-[[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C63H121N2O21P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-51(68)64-46(47(67)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2)43-79-61-57(74)55(72)53(70)49(84-61)44-80-62-59(76)56(73)60(86-63-58(75)54(71)52(69)48(42-66)83-63)50(85-62)45-82-87(77,78)81-41-40-65(3,4)5/h36,38,46-50,52-63,66-67,69-76H,6-35,37,39-45H2,1-5H3,(H-,64,68,77,78)/p+1/b38-36+/t46-,47+,48+,49+,50+,52+,53-,54-,55-,56+,57+,58-,59+,60-,61+,62+,63+/m0/s1 |
InChI-Schlüssel |
UNKZFZXETDVKBY-ZOFYPJTFSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)OCC[N+](C)(C)C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COP(=O)(O)OCC[N+](C)(C)C)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyme |
cholinephosphoryl-6(Man alpha1-4)Gal beta1-6Gal beta1-1Cer cholinephosphorylmannosylneogalabiaosylceramide PGL3a glycosphingolipid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



